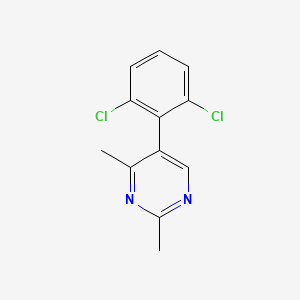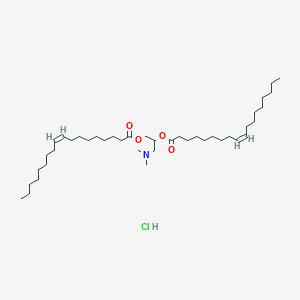
Parp/ezh2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp/ezh2-IN-1 is a compound that combines the inhibitory effects of Poly (ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2). This compound is particularly significant in cancer research due to its potential to overcome resistance to PARP inhibitors in tumors with BRCA1/2 mutations or homologous recombination repair defects .
Preparation Methods
The synthesis of Parp/ezh2-IN-1 involves the combination of PARP inhibitors and EZH2 inhibitors using PROTAC (Proteolysis Targeting Chimeras) techniques . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Parp/ezh2-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The primary products formed from these reactions are modified versions of the original compound, which may have enhanced or reduced inhibitory effects.
Scientific Research Applications
Parp/ezh2-IN-1 has a wide range of applications in scientific research:
Chemistry: Used to study the interactions between PARP and EZH2 inhibitors.
Biology: Helps in understanding the role of PARP and EZH2 in DNA damage repair and epigenetic regulation.
Industry: Could be used in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
Parp/ezh2-IN-1 exerts its effects by inhibiting both PARP and EZH2. PARP inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks, which are lethal to cancer cells with defective homologous recombination repair . EZH2 inhibitors, on the other hand, downregulate the degree of T-cell infiltration in the tumor microenvironment, enhancing the efficacy of PARP inhibitors . The molecular targets involved include PARP1, PARP2, and EZH2, which play crucial roles in DNA repair and epigenetic regulation .
Comparison with Similar Compounds
Parp/ezh2-IN-1 is unique due to its dual inhibitory effects on both PARP and EZH2. Similar compounds include:
Tazemetostat: An EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
GSK126: Another EZH2 inhibitor with moderate antitumor activity.
CPI-1205: An EZH2 inhibitor used in clinical trials for various cancers.
This compound stands out due to its potential to overcome resistance to PARP inhibitors, making it a promising candidate for combination cancer therapies .
Properties
Molecular Formula |
C43H41FN8O5 |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
3-acetamido-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C43H41FN8O5/c1-24-17-25(2)47-41(55)35(24)23-46-40(54)33-20-30(21-37(26(33)3)48-27(4)53)29-10-12-39(45-22-29)51-13-15-52(16-14-51)43(57)34-18-28(9-11-36(34)44)19-38-31-7-5-6-8-32(31)42(56)50-49-38/h5-12,17-18,20-22H,13-16,19,23H2,1-4H3,(H,46,54)(H,47,55)(H,48,53)(H,50,56) |
InChI Key |
VKTSBOIQJNMQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(C(=CC(=C2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)NC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)
![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)


![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)









